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molecular formula C13H15NO3 B8445143 Glutarimide, N-(4-methoxybenzyl)-

Glutarimide, N-(4-methoxybenzyl)-

Cat. No. B8445143
M. Wt: 233.26 g/mol
InChI Key: OIGPWDHSJVVQHY-UHFFFAOYSA-N
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Patent
US09242996B2

Procedure details

Glutarimide (5 g, 44.2 mmol) was suspended in acetone (Volume: 100 mL) and then K2CO3 (12.22 g, 88 mmol), Bu4NI (3.27 g, 8.84 mmol) and 4-methoxybenzyl chloride (6.02 mL, 44.2 mmol) were added. The mixture was agitated at room temperature overnight and filtered through celite and then concentrated in vacuo and the residue purified by flash chromatography (0-50% EtOAc/heptane) to afford 8.99 g of the desired product as a colorless solid. LCMS (m/z): (MH+), 234.2, 0.66 min.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
12.22 g
Type
reactant
Reaction Step Two
Quantity
6.02 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.27 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:6][C:5](=[O:7])[CH2:4][CH2:3][CH2:2]1.C([O-])([O-])=O.[K+].[K+].[CH3:15][O:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21]Cl)=[CH:19][CH:18]=1>CC(C)=O.[N+](CCCC)(CCCC)(CCCC)CCCC.[I-]>[CH3:15][O:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21][N:6]2[C:5](=[O:7])[CH2:4][CH2:3][CH2:2][C:1]2=[O:8])=[CH:19][CH:18]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCCC(N1)=O)=O
Step Two
Name
Quantity
12.22 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6.02 mL
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
3.27 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[I-]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was agitated at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (0-50% EtOAc/heptane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(CN2C(CCCC2=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.99 g
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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